Triethyl phosphonobromoacetate

Overview

Description

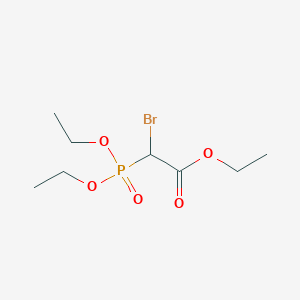

Triethyl phosphonobromoacetate (CAS: 23755-73-9) is an organophosphorus compound with the molecular formula C₈H₁₆BrO₅P. It features a bromine atom, a phosphono group (PO), and an ethyl ester moiety, making it structurally distinct among trialkyl phosphonates. Its key applications include serving as a reagent in organic synthesis, particularly in forming heterocycles or functionalized derivatives via nucleophilic substitution or cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl phosphonobromoacetate can be synthesized through the reaction of triethyl phosphonoacetate with bromine . The reaction typically involves the addition of bromine to triethyl phosphonoacetate in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic addition, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Triethyl phosphonobromoacetate undergoes various chemical reactions, including:

Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Ester hydrolysis: this compound can undergo hydrolysis to form phosphonic acids.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Ester hydrolysis: Hydrolysis reactions are usually performed in the presence of aqueous acids or bases at moderate temperatures.

Major Products:

Nucleophilic substitution: The major products are substituted phosphonates, where the bromine atom is replaced by the nucleophile.

Ester hydrolysis: The major products are phosphonic acids.

Scientific Research Applications

Chemical Synthesis

Triethyl phosphonobromoacetate is primarily used as a reagent in the synthesis of phosphonates and phosphates. These compounds serve as crucial intermediates in organic synthesis due to their reactivity and ability to participate in various chemical transformations.

Synthesis of Phosphonates

The compound can be synthesized through the reaction of triethyl phosphonoacetate with bromine in solvents like dichloromethane under controlled conditions. The bromine atom in this compound can be substituted by nucleophiles, leading to the formation of new phosphonate compounds. This property is particularly useful in creating diverse phosphonate derivatives that have applications in pharmaceuticals and agrochemicals.

Biological and Medicinal Applications

In biological and medicinal research, this compound plays a critical role in synthesizing bioactive molecules, including potential drug candidates.

Drug Development

The compound has been employed to create various drug candidates by modifying its structure to enhance biological activity. For example, its derivatives have shown promise in targeting specific biological pathways, making them suitable for further development into therapeutic agents.

Case Studies

- Case Study 1 : A study demonstrated the use of this compound in synthesizing organophosphorus compounds that exhibited significant antitumor activity. The synthesized compounds were evaluated for their cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation .

- Case Study 2 : Another research project focused on the application of this compound in developing pesticides with enhanced efficacy against specific pests while minimizing environmental impact. The synthesized agrochemicals derived from this compound showed improved selectivity and reduced toxicity to non-target organisms.

Industrial Applications

In the industrial sector, this compound is utilized for producing agrochemicals such as herbicides and insecticides. Its ability to act as an electrophile facilitates the creation of various active ingredients that are essential for pest management.

Agrochemical Production

The compound's reactivity allows it to be incorporated into formulations that target specific agricultural pests without harming beneficial insects or plants. This specificity is crucial for sustainable agricultural practices.

Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Synthesis | Synthesis of phosphonates and phosphates | Versatile reagent for diverse organic reactions |

| Biological Research | Drug development and synthesis of bioactive molecules | Potential therapeutic agents with targeted action |

| Agrochemical Production | Production of herbicides and insecticides | Enhanced efficacy with reduced environmental impact |

Mechanism of Action

The mechanism of action of triethyl phosphonobromoacetate involves its reactivity as an electrophile and a source of the phosphonate group. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new phosphonate compound . The compound’s reactivity is attributed to the presence of the electrophilic bromine atom and the electron-withdrawing phosphonate group, which facilitate nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triethyl Phosphonoacetate

- Molecular Formula: C₇H₁₅O₅P (vs. C₈H₁₆BrO₅P for Triethyl phosphonobromoacetate).

- Key Differences : Lacks the bromine atom, making it less reactive in halogen-mediated reactions (e.g., Suzuki couplings).

- Applications: Used as a precursor for Horner-Wadsworth-Emmons reactions to form α,β-unsaturated esters. This compound, by contrast, can participate in bromine-specific transformations, such as nucleophilic substitutions or radical reactions .

Triethyl Orthoformate and Triethyl Orthoacetate

- Molecular Formulas :

- Triethyl orthoformate: C₇H₁₆O₃

- Triethyl orthoacetate: C₈H₁₈O₃

- Key Differences: These compounds lack phosphorus and bromine. They are primarily used as carbonyl-protecting agents or in heterocycle synthesis (e.g., pyrazolothienopyrimidines). For example, triethyl orthoformate reacts with hydrazine derivatives to form formamidine intermediates, while triethyl orthoacetate introduces methyl groups into heterocyclic rings .

- Spectral Data :

Triethyl Phosphite

- Molecular Formula : C₆H₁₅O₃P.

- Key Differences: Contains a trivalent phosphorus center (vs. pentavalent in this compound). It is a reducing agent and ligand in coordination chemistry. The absence of bromine and ester groups limits its utility in forming carbon-carbon bonds .

Triethyl Aluminum

- Molecular Formula : C₆H₁₅Al.

- Key Differences: A highly reactive organoaluminum compound used as a catalyst in polymerization.

Comparative Analysis Table

Biological Activity

Triethyl phosphonobromoacetate (TEPB) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article delves into the biochemical properties, mechanisms of action, and potential applications of TEPB, supported by data tables and relevant case studies.

Chemical Structure and Properties

TEPB has the molecular formula and is characterized by a phosphorus atom bonded to three ethyl groups and a bromoacetate moiety. This unique structure contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

TEPB exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of TEPB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

2. Enzyme Inhibition

TEPB has been identified as an inhibitor of certain enzymes, particularly those involved in phospholipid metabolism. This inhibition can lead to altered cellular signaling and metabolism.

Case Study: Enzyme Inhibition in Cancer Cells

A study conducted on cancer cell lines demonstrated that TEPB inhibited phospholipase A2 activity, resulting in reduced proliferation rates. The IC50 value for this inhibition was determined to be approximately 30 µM, indicating a potent effect on cancer cell viability.

The biological activity of TEPB is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : By binding to active sites, TEPB can prevent substrate access, thereby inhibiting enzymatic reactions.

- Alteration of Cell Signaling : By affecting lipid metabolism, TEPB can modulate signaling pathways critical for cell survival and proliferation.

Toxicity and Safety Profile

While TEPB shows promise in various applications, its safety profile must be considered. Toxicological assessments indicate that TEPB can exhibit cytotoxic effects at high concentrations.

Table 2: Toxicity Data

| Endpoint | Value |

|---|---|

| LD50 (oral, rats) | 200 mg/kg |

| Skin irritation | Moderate |

| Eye irritation | Severe |

Research Findings

Recent research has focused on the potential therapeutic applications of TEPB in treating infections and as an anticancer agent.

- Study on Anticancer Properties : A recent investigation highlighted the compound's ability to induce apoptosis in tumor cells through the activation of caspase pathways.

- In Vivo Studies : Animal models treated with TEPB showed significant tumor reduction compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for triethyl phosphonobromoacetate, and how can reaction efficiency be monitored?

this compound is typically synthesized via the Michaelis-Arbuzov reaction , where triethyl phosphite reacts with brominated intermediates. For example, excess triethyl phosphite (2 equivalents) is required to drive the reaction to completion, but unreacted starting materials or byproducts like triethyl phosphate may form if conditions are suboptimal . To monitor efficiency, NMR spectroscopy is critical for detecting residual starting materials and confirming the absence of the desired product. If incomplete conversion occurs, extending reaction time (e.g., 40+ hours at 90°C) or optimizing stoichiometry is recommended .

Q. How should researchers characterize this compound using spectroscopic methods?

- NMR : Use and NMR to identify the phosphonate group (δ ~20-30 ppm for ) and bromoacetate moiety.

- GC-MS : Analyze purity and detect volatile byproducts (e.g., ethyl bromide) .

- Elemental Analysis : Confirm molecular composition (CHBrOP) .

- ATR-IR : Verify functional groups like P=O (1250-1300 cm) and ester C=O (1700-1750 cm) .

Q. What is the role of this compound in Horner-Wadsworth-Emmons (HWE) reactions?

This compound acts as a phosphonate reagent for olefination, enabling C-C bond formation. Its bromine atom enhances electrophilicity, facilitating nucleophilic attacks. Methodologically, reactions require anhydrous conditions to prevent hydrolysis, and bases like NaH or DBU are used to generate the reactive ylide .

Advanced Research Questions

Q. How can researchers address incomplete conversion in the Michaelis-Arbuzov synthesis of this compound?

Incomplete conversion often arises from competing side reactions or insufficient reagent ratios. Key steps:

- Use excess triethyl phosphite (2.5 equivalents) to favor product formation.

- Monitor reaction progress via NMR to detect residual phosphite (δ ~130 ppm) .

- Purify via fractional distillation or column chromatography to separate triethyl phosphate byproducts .

Q. How to resolve contradictory thermal stability data for this compound under different experimental conditions?

Thermal stability varies with environment:

- Inert atmospheres : The compound is stable up to 150°C, but decomposition occurs above 200°C, releasing ethyl bromide and phosphorous oxides .

- Oxidative conditions : Rapid degradation occurs at lower temperatures (e.g., 100°C) due to radical-initiated cleavage of C-Br bonds .

- Recommended : Conduct TGA-DSC under controlled atmospheres to map decomposition pathways and identify safe handling thresholds .

Q. What advanced analytical techniques differentiate decomposition products of this compound?

- GC-SAW Sensor Systems : Detect volatile decomposition products (e.g., ethyl bromide, phosphates) with high sensitivity .

- High-Resolution Mass Spectrometry (HRMS) : Identify non-volatile fragments like phosphonoacetate derivatives.

- X-ray Crystallography : Resolve structural changes in recrystallized degradation byproducts .

Q. How to optimize reaction conditions to minimize byproducts during phosphonobromoacetate-mediated couplings?

- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to reduce hydrolysis.

- Temperature Control : Maintain 0–5°C during ylide formation to suppress side reactions.

- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl) to enhance regioselectivity .

Q. What strategies mitigate air/moisture sensitivity in reactions involving this compound?

Properties

IUPAC Name |

ethyl 2-bromo-2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMDGKZDQVZDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(P(=O)(OCC)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446594 | |

| Record name | triethyl phosphonobromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23755-73-9 | |

| Record name | triethyl phosphonobromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl phosphonobromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.